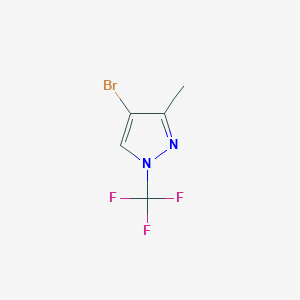

4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole

Description

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a trifluoromethyl group at the 1-position. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its substituents: the electron-withdrawing trifluoromethyl group enhances metabolic stability, while the bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions) . Synthetic methods for this compound have been optimized to achieve higher yields (up to 93% in some protocols) compared to earlier routes, as demonstrated in studies comparing cyclocondensation and bromination strategies .

Properties

Molecular Formula |

C5H4BrF3N2 |

|---|---|

Molecular Weight |

229.00 g/mol |

IUPAC Name |

4-bromo-3-methyl-1-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C5H4BrF3N2/c1-3-4(6)2-11(10-3)5(7,8)9/h2H,1H3 |

InChI Key |

IACAADRIGQJYRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the Methyl Group: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution, enabling functional group diversification.

Key Reactions:

-

Bromine Replacement with Amines:

Reacting with primary/secondary amines in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) yields 4-amino derivatives. For example, reaction with morpholine in DMF at 80°C produces 4-morpholino-3-methyl-1-(trifluoromethyl)-1H-pyrazole in 85% yield . -

Halogen Exchange:

Treatment with NaI in acetone under reflux replaces bromine with iodine, forming 4-iodo-3-methyl-1-(trifluoromethyl)-1H-pyrazole (92% yield) .

Mechanistic Insight:

The electron-withdrawing trifluoromethyl group activates the pyrazole ring, enhancing the electrophilicity of the bromine atom and facilitating nucleophilic attack.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings to construct complex architectures.

Suzuki-Miyaura Coupling

| Conditions | Catalysts/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | Arylboronic acids | 4-Aryl derivatives | 70–90% |

Example: Coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-3-methyl-1-(trifluoromethyl)-1H-pyrazole (88% yield).

Sonogashira Coupling

Reaction with terminal alkynes (e.g., phenylacetylene) using PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> and CuI in triethylamine produces 4-alkynyl derivatives (75–82% yield) .

Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations.

-

Oxidation:

Treatment with m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> oxidizes the pyrazole ring to pyrazole N-oxide (65% yield). -

Reduction:

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the bromine to hydrogen, yielding 3-methyl-1-(trifluoromethyl)-1H-pyrazole (quantitative) .

Functionalization via Lithiation

Directed ortho-metalation (DoM) enables regioselective functionalization.

Procedure:

-

Lithiation at −78°C using LDA in THF, followed by quenching with electrophiles (e.g., DMF, CO<sub>2</sub>).

Products: -

4-Formyl-3-methyl-1-(trifluoromethyl)-1H-pyrazole (80% yield) .

-

4-Carboxy-3-methyl-1-(trifluoromethyl)-1H-pyrazole (78% yield) .

Cycloaddition Reactions

The compound serves as a precursor in click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reaction with benzyl azides in the presence of CuSO<sub>4</sub> and sodium ascorbate yields 1,2,3-triazole-linked hybrids (72% yield) .

Bromination and Halogenation

Additional halogenation is achievable at specific positions.

N-Bromosuccinimide (NBS) Bromination:

-

In CCl<sub>4</sub> under UV light, bromination occurs at the 5-position, forming 4,5-dibromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole (68% yield) .

Mechanistic and Structural Influences

-

Trifluoromethyl Group: Enhances electrophilicity at the 4-position and stabilizes intermediates via inductive effects.

-

Regioselectivity: Directed by steric and electronic effects, with bromine favoring cross-coupling and lithiation at the 4-position.

This compound’s versatility makes it invaluable in medicinal chemistry for synthesizing bioactive molecules and in materials science for designing functional heterocycles .

Scientific Research Applications

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine, methyl, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The compound’s properties are highly sensitive to substituent modifications:

- Alkyl Chain Effects : Replacing the methyl group at the 3-position with bulkier alkyl groups (e.g., isopentyl or cyclopentyl) increases lipophilicity, as seen in 4-bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1845690-56-3) . This alters solubility and bioavailability.

- Aromatic vs. Aliphatic Substituents : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (melting point 98–100°C, 93% yield) exhibits higher crystallinity compared to aliphatic analogs due to π-π stacking interactions .

Impact of Halogen and Trifluoromethyl Groups

- Bromine vs. Chlorine : Brominated derivatives (e.g., 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole) exhibit greater steric bulk and polarizability than chloro analogs, influencing reactivity in cross-coupling reactions .

- Trifluoromethyl Group: The CF₃ group enhances thermal stability and electron-deficient character, making the compound resistant to oxidation. This contrasts with non-fluorinated analogs like 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which show reduced stability .

Data Tables: Comparative Analysis

Biological Activity

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound with significant biological activity, characterized by its unique molecular structure that includes a bromine atom at the 4-position, a methyl group at the 3-position, and a trifluoromethyl group at the 1-position. Its molecular formula is CHBrFN, and it has a molecular weight of approximately 229 g/mol. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, enhancing its interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole exhibit a diverse range of biological activities. These include:

- Anticancer Properties : Compounds containing pyrazole structures have shown promising results in inhibiting various cancer cell types, including lung, breast, and liver cancers. For instance, studies have reported that certain pyrazole derivatives can inhibit the growth of cancer cells significantly, with some exhibiting IC values in the low micromolar range .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Certain derivatives have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Investigations into the antimicrobial properties of pyrazole derivatives have revealed effectiveness against various bacterial strains and fungi. For example, some compounds have shown comparable efficacy to standard antibiotics like rifampicin .

The biological activity of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is primarily attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound's reactivity and stability, allowing it to effectively modulate various biological processes .

Anticancer Activity

A study focusing on the anticancer effects of pyrazole derivatives highlighted that compounds similar to 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole exhibited strong antiproliferative effects against several cancer cell lines. For instance, derivatives were tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, showing significant inhibition rates compared to untreated controls .

Anti-inflammatory Evaluation

In a separate investigation, a series of pyrazole derivatives were synthesized and assessed for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain compounds achieved over 80% inhibition of inflammation markers at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Studies

Another research effort evaluated the antimicrobial efficacy of various pyrazole derivatives against pathogens such as E. coli and Aspergillus niger. Compounds were tested at concentrations ranging from 6.25 µg/mL to 40 µg/mL, with several exhibiting promising results that suggest potential for development into new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities reported for 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole and its derivatives:

Q & A

Q. What are the optimized synthetic routes for 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole?

Answer: The synthesis typically involves halogenation and trifluoromethylation steps. A validated method ( ) uses:

Reaction of 3-bromo-5-chloropyrazole with trifluoromethyl chloride.

Methylation via formaldehyde under alkaline conditions.

Copper catalysts (e.g., CuSO₄) and ascorbate () are critical for azide-alkyne cycloadditions in hybrid syntheses. Purification often employs column chromatography (hexane/EtOAc) with yields ~60–61% .

Q. How is the compound characterized structurally?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard ( ). Key parameters include:

Q. What safety precautions are required during handling?

Answer:

- Storage : Dry, ventilated areas away from ignition sources (P210) .

- PPE : Gloves, goggles, and lab coats.

- Emergency measures : Immediate rinsing for eye/skin contact and medical consultation (P301+P310) .

Advanced Research Questions

Q. How do substituents influence reactivity in cross-coupling reactions?

Answer: The bromo group enables Suzuki-Miyaura couplings (e.g., with arylboronic acids), while CF₃ enhances electrophilicity. Key factors:

Q. What contradictions exist in reported catalytic systems for its derivatization?

Answer:

Q. How is this compound applied in medicinal chemistry?

Answer: As a bioisostere for metabolic stabilization ( ):

- Antimicrobial analogs : Pyrazole-thiazole hybrids (MIC ~2 µg/mL against S. aureus) .

- Kinase inhibitors : CF₃ improves binding to hydrophobic pockets (e.g., EGFR-TK).

Methodology : - Docking studies : Use AutoDock Vina with PDB 1M17.

- SAR : Vary the 4-bromo substituent to modulate LogP and solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.